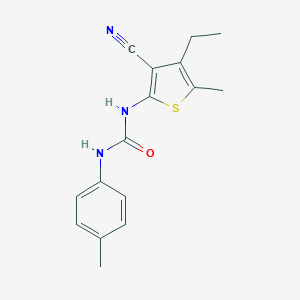![molecular formula C18H18N2 B259487 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine](/img/structure/B259487.png)
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been extensively studied for its potential applications in scientific research. It is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of effects on these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been used in studies of the structure and function of nicotinic receptors, as well as in investigations of the role of these receptors in various physiological processes.
Wirkmechanismus
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open ion channels. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane. The exact mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors is still being studied, but it is believed to involve interactions with specific amino acid residues within the receptor.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has also been shown to have effects on other ion channels, including voltage-gated calcium channels and potassium channels. Physiologically, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been shown to have effects on muscle contraction, heart rate, and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a useful tool for studying the structure and function of these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, the effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors can vary depending on the specific subtype of receptor being studied, which can make it difficult to generalize findings.
Zukünftige Richtungen
There are several future directions for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine research. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors, which could help to reduce off-target effects. Another area of interest is the investigation of the role of nicotinic receptors in various physiological processes, such as learning and memory, addiction, and pain perception. Additionally, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine could be used as a tool for the development of new drugs targeting nicotinic receptors, which could have potential therapeutic applications in a variety of diseases and disorders.
Synthesemethoden
The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine involves several steps, starting with the reaction of 2,5-dimethylpyrrole with benzyl bromide to form 4-benzyl-2,5-dimethylpyrrole. This compound is then reacted with 4-chloropyridine to yield 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Eigenschaften
Produktname |
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine |
|---|---|
Molekularformel |
C18H18N2 |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
4-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]pyridine |
InChI |
InChI=1S/C18H18N2/c1-14-3-4-15(2)20(14)18-7-5-16(6-8-18)13-17-9-11-19-12-10-17/h3-12H,13H2,1-2H3 |
InChI-Schlüssel |
DVZBAQQVUODCFY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C |
Kanonische SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-1'H-spiro[chromene-4,4'-piperidine]-1'-carboxylate](/img/structure/B259404.png)
![N-[1-(furan-2-yl)-3-methylbut-3-enyl]-N-phenylacetamide](/img/structure/B259405.png)


![Ethyl 2-{[(3-chlorophenyl)carbamoyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B259412.png)


![Isopropyl 2-{[(butylamino)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259422.png)
methanone](/img/structure/B259423.png)
![5-(furan-2-yl)-N-pyridin-3-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B259424.png)

![Propan-2-yl 4-ethyl-5-methyl-2-{[(2-methylfuran-3-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B259427.png)

![Methyl 3-[(tetrahydrofuran-2-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B259431.png)